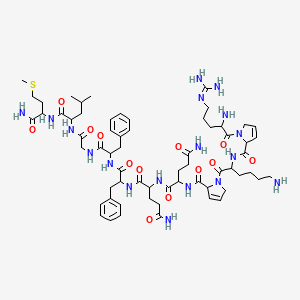

(3,4-Dehydro-Pro2,4)-Substance P

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound (3,4-Dehydro-Pro2,4)-Substance P is a complex organic molecule with a highly intricate structure

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of this compound involves multiple steps, each requiring precise reaction conditions. The synthetic route typically begins with the preparation of intermediate compounds, which are then sequentially reacted to form the final product. Common reagents used in these reactions include amino acids, protecting groups, and coupling agents. The reaction conditions often involve controlled temperatures, pH levels, and the use of catalysts to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods are designed to optimize reaction efficiency, reduce waste, and ensure consistent product quality. The use of advanced purification techniques, such as chromatography and crystallization, is also common in industrial settings.

Analyse Des Réactions Chimiques

Types of Reactions

This compound undergoes various chemical reactions, including:

Oxidation: Involves the addition of oxygen or the removal of hydrogen.

Reduction: Involves the addition of hydrogen or the removal of oxygen.

Substitution: Involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). The reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce hydroxylated derivatives, while reduction reactions may yield amine derivatives.

Applications De Recherche Scientifique

This compound has a wide range of scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential role in cellular processes and signaling pathways.

Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

Industry: Utilized in the development of new materials and chemical processes.

Mécanisme D'action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific context and application of the compound.

Comparaison Avec Des Composés Similaires

Similar Compounds

2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine: Known for its formation through the Maillard reaction and its role as a food toxicant.

Acetic acid (3S)-3-[[2S)-6-amino-2-[[2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]hexanoyl]amino]-4-[[2S)-1-[[1S)-1-carboxy-2-(4-hydroxyphenyl)ethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-oxobutanoic acid: Used in various industrial applications.

Uniqueness

This compound is unique due to its highly complex structure and the specific functional groups it contains

Activité Biologique

(3,4-Dehydro-Pro2,4)-Substance P is a modified form of the neuropeptide Substance P, which is a member of the tachykinin family. This compound is synthesized through the dehydrogenation of proline residues at positions 2 and 4, altering its structural conformation and biological activity. The primary biological activity of this compound is mediated through its interaction with neurokinin receptors, particularly the neurokinin 1 receptor (NK1R), which plays a crucial role in mediating pain transmission and inflammatory responses.

The interaction of this compound with NK1R leads to several physiological responses:

- Pain Perception : This compound enhances pain signaling by increasing the excitability of neurons in pain pathways.

- Inflammation : It promotes inflammatory processes through the release of pro-inflammatory cytokines.

- Neurotransmission Modulation : It modulates neurotransmitter release, particularly glutamate, which is critical for pain signaling and central sensitization.

Structural Modifications and Biological Implications

The structural modifications in this compound significantly influence its biological properties. Research indicates that these modifications can alter the compound's affinity for NK receptors and its agonistic or antagonistic properties. This specificity can lead to differential biological outcomes compared to unmodified Substance P.

Comparison of Substance P and Its Analog

| Compound | Structure Type | Primary Function | Unique Features |

|---|---|---|---|

| Substance P | Neuropeptide | Pain transmission | First discovered tachykinin |

| Neurokinin A | Neuropeptide | Modulates smooth muscle contraction | Higher affinity for NK2 receptors |

| Neurokinin B | Neuropeptide | Involved in reproductive functions | Unique interaction with NK3 receptors |

| This compound | Modified Neuropeptide | Enhanced pain signaling | Structural modification alters activity |

Case Studies and Research Findings

- Pain Models : In animal models, this compound has been shown to increase pain sensitivity and prolong pain responses. Studies demonstrated that administration of this compound led to significant hyperalgesia in rodent models compared to controls.

- Inflammatory Responses : Research indicated that this compound enhances the release of pro-inflammatory cytokines such as IL-6 and TNF-alpha in vitro. This suggests a potential role in chronic inflammatory conditions.

- Neurotransmitter Release : A study examining the effects on glutamate release found that this compound significantly increased glutamate levels in neuronal cultures through NK1R activation. This effect was blocked by selective NK1R antagonists, confirming the receptor's role in mediating these effects.

Potential Applications

This compound holds promise for various therapeutic applications due to its enhanced biological activity:

- Pain Management : Given its role in modulating pain pathways, it could be developed as a potent analgesic agent.

- Anti-inflammatory Therapies : Targeting inflammatory pathways may provide new avenues for treating chronic inflammatory diseases.

- Neurological Disorders : Its modulation of neurotransmitter systems may have implications for conditions such as epilepsy and depression.

Propriétés

IUPAC Name |

2-[[1-[6-amino-2-[[1-[2-amino-5-(diaminomethylideneamino)pentanoyl]-2,5-dihydropyrrole-2-carbonyl]amino]hexanoyl]-2,5-dihydropyrrole-2-carbonyl]amino]-N-[5-amino-1-[[1-[[1-[[2-[[1-[(1-amino-4-methylsulfanyl-1-oxobutan-2-yl)amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1,5-dioxopentan-2-yl]pentanediamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C63H94N18O13S/c1-37(2)33-45(57(89)74-41(53(68)85)27-32-95-3)73-52(84)36-72-54(86)46(34-38-15-6-4-7-16-38)78-58(90)47(35-39-17-8-5-9-18-39)79-56(88)42(23-25-50(66)82)75-55(87)43(24-26-51(67)83)76-59(91)49-22-14-31-81(49)62(94)44(20-10-11-28-64)77-60(92)48-21-13-30-80(48)61(93)40(65)19-12-29-71-63(69)70/h4-9,13-18,21-22,37,40-49H,10-12,19-20,23-36,64-65H2,1-3H3,(H2,66,82)(H2,67,83)(H2,68,85)(H,72,86)(H,73,84)(H,74,89)(H,75,87)(H,76,91)(H,77,92)(H,78,90)(H,79,88)(H4,69,70,71) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZMAQANHSVBAOA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CCSC)C(=O)N)NC(=O)CNC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CCC(=O)N)NC(=O)C(CCC(=O)N)NC(=O)C3C=CCN3C(=O)C(CCCCN)NC(=O)C4C=CCN4C(=O)C(CCCN=C(N)N)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C63H94N18O13S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50399315 |

Source

|

| Record name | AC1N2R9V | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50399315 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1343.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

87367-30-4 |

Source

|

| Record name | AC1N2R9V | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50399315 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.